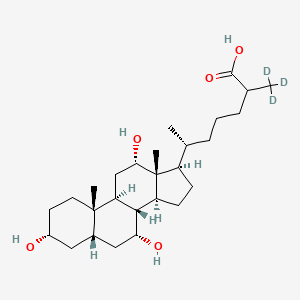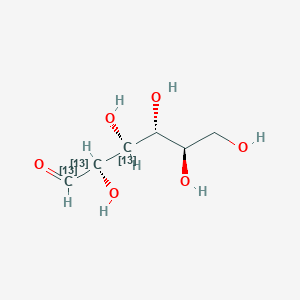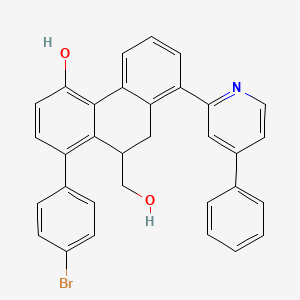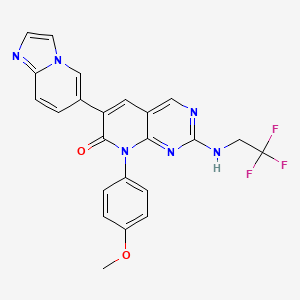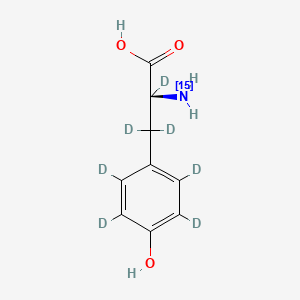
L-Tyrosine-15N,d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine-15N,d7 is a labeled form of L-Tyrosine, a non-essential amino acid. This compound is labeled with both deuterium (d7) and nitrogen-15 (15N), making it useful in various scientific research applications. L-Tyrosine itself is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine-15N,d7 is synthesized by incorporating stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Tyrosine molecule. The synthesis typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The exact synthetic routes can vary, but they generally involve the following steps:
Starting Material: The synthesis begins with commercially available L-Tyrosine.
Isotope Incorporation: The hydrogen atoms in the L-Tyrosine molecule are replaced with deuterium atoms using deuterated reagents. Similarly, nitrogen-15 is incorporated using nitrogen-15 labeled ammonia or other nitrogen sources.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotope-labeled precursors are used to produce this compound in bulk.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging and Distribution: The compound is then packaged and distributed to research institutions and laboratories.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-15N,d7 undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine.
Reduction: Reduction reactions can convert L-Tyrosine to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the L-Tyrosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
L-DOPA: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
L-Tyrosine-15N,d7 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tyrosine in cellular signaling.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyrosine-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes
Mechanism of Action
L-Tyrosine-15N,d7 exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled isotopes allow researchers to track these processes with high precision using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine-13C9,d7: Labeled with carbon-13 and deuterium.
L-Tyrosine-15N: Labeled with nitrogen-15 only.
L-Tyrosine-d7: Labeled with deuterium only
Uniqueness
L-Tyrosine-15N,d7 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications, making it a valuable tool for studying complex biochemical processes .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |
InChI Key |
OUYCCCASQSFEME-IXRIYXPNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



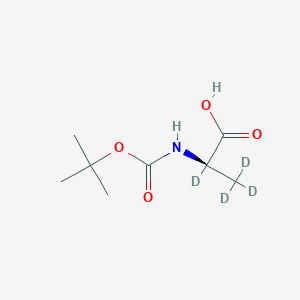
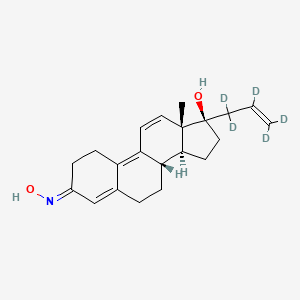
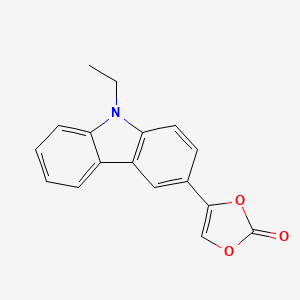
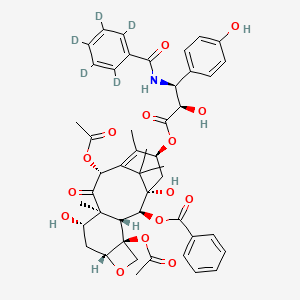
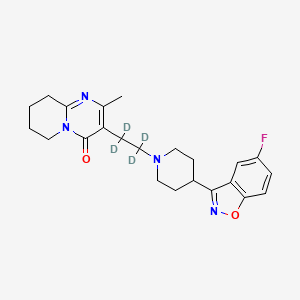

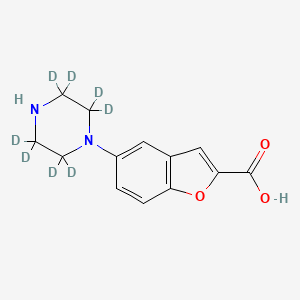
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
